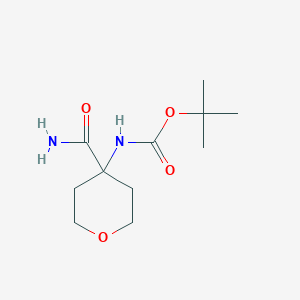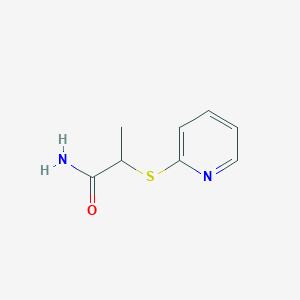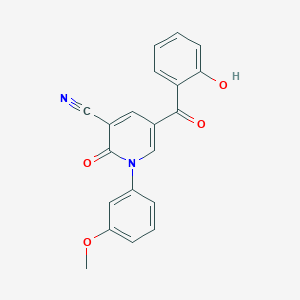
2,4-Difluorophenyl-3-methylurea
Descripción general
Descripción
2,4-Difluorophenyl-3-methylurea is a chemical compound that is widely used in scientific research applications. It is a white solid that is soluble in organic solvents and is commonly used as a reagent in organic chemistry reactions. This compound has been extensively studied due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
2,4-Difluorophenyl-3-methylurea has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry reactions, particularly in the synthesis of pharmaceutical compounds. This compound is also used in the development of new materials, such as polymers and coatings. In addition, 2,4-Difluorophenyl-3-methylurea has been studied for its potential applications in agriculture, as it has been shown to have herbicidal properties.
Mecanismo De Acción
The mechanism of action of 2,4-Difluorophenyl-3-methylurea is not fully understood. However, it is believed to act as a nucleophile in organic chemistry reactions, reacting with electrophilic species to form new compounds. In addition, this compound has been shown to inhibit the growth of certain plants by interfering with their metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Difluorophenyl-3-methylurea have been studied in various organisms. In plants, this compound has been shown to inhibit photosynthesis and interfere with the synthesis of essential amino acids. In animals, 2,4-Difluorophenyl-3-methylurea has been shown to have low toxicity and is rapidly excreted from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Difluorophenyl-3-methylurea in lab experiments is its high purity and availability. This compound is relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using this compound is its potential toxicity to certain organisms, particularly plants. Careful handling and disposal procedures must be followed to prevent environmental damage.
Direcciones Futuras
There are many potential future directions for research involving 2,4-Difluorophenyl-3-methylurea. One area of interest is the development of new pharmaceutical compounds using this compound as a starting material. In addition, further studies could be conducted to explore the herbicidal properties of this compound and its potential applications in agriculture. Finally, research could be conducted to investigate the potential environmental impacts of this compound and develop strategies to minimize its effects.
Conclusion
In conclusion, 2,4-Difluorophenyl-3-methylurea is a versatile compound with a wide range of potential applications in scientific research. Its unique properties and potential for development make it an important compound for further study. Understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,4-Difluorophenyl-3-methylurea is important for researchers who wish to use this compound in their work.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPUBOAPCMFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenyl-3-methylurea | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479221.png)
![4-chloro-N-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7479227.png)
![3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide](/img/structure/B7479235.png)

![4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine](/img/structure/B7479248.png)

![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)

![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)

![3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione](/img/structure/B7479290.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)